9-(2-Bromo-3-chlorophenyl)-9H-carbazole
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Overview
Description
9-(2-Bromo-3-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-3-chlorophenyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 2-bromo-3-chlorobenzene.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Procedure: The carbazole is deprotonated by the base, forming a nucleophilic species that subsequently undergoes a nucleophilic aromatic substitution with 2-bromo-3-chlorobenzene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-Bromo-3-chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the aromatic ring system.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, biaryl compounds, and oxidized or reduced carbazole species.
Scientific Research Applications
9-(2-Bromo-3-chlorophenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(2-Bromo-3-chlorophenyl)-9H-carbazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and differentiation. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine and chlorine substituents, resulting in different chemical properties and reactivity.
9-(2-Bromo-phenyl)-9H-carbazole: Contains only the bromine substituent, leading to distinct reactivity compared to the bromo-chloro derivative.
9-(3-Chlorophenyl)-9H-carbazole: Contains only the chlorine substituent, affecting its chemical behavior differently.
Uniqueness
The presence of both bromine and chlorine atoms in 9-(2-Bromo-3-chlorophenyl)-9H-carbazole imparts unique chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems. This makes it a valuable compound for various research and industrial applications.
Biological Activity
9-(2-Bromo-3-chlorophenyl)-9H-carbazole is a synthetic compound belonging to the carbazole family, characterized by its unique fused bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. The molecular formula of this compound is C17H13BrClN, with a molecular weight of approximately 348.65 g/mol. The presence of bromine and chlorine in its structure suggests unique electronic properties that may enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination and chlorination of carbazole derivatives.
- Substitution reactions to introduce the bromo and chloro substituents at specific positions.
Biological Activity
Research indicates that carbazole derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of carbazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial and fungal strains.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | < 1 µg/mL |
This compound | C. albicans | < 1 µg/mL |
4-Amino-9H-carbazole | S. aureus | 0.5 µg/mL |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Antiviral Activity
Preliminary investigations suggest that carbazole derivatives may possess antiviral properties, particularly against HIV and SARS-CoV-2. For example:
- Binding Affinity Studies : Molecular docking studies have shown that certain derivatives exhibit strong binding affinities to viral proteins, suggesting their potential as antiviral agents.
Compound | Viral Target | Binding Energy (Kcal/mol) |
---|---|---|
This compound | SARS-CoV-2 Main Protease | -8.83 |
This compound | Spike Glycoprotein | -6.43 |
These findings highlight the potential of this compound in developing therapeutic agents against viral infections .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents may enhance its interaction with biological targets, leading to inhibition of critical pathways in microbial and viral pathogens.
Case Studies
Several case studies have been documented regarding the biological activity of carbazole derivatives:
- Antimicrobial Screening : A study conducted by Surendiran et al. evaluated various carbazole derivatives for their antimicrobial activity using a microdilution technique. The results indicated that many derivatives exhibited strong activity against both E. coli and C. albicans at low concentrations .
- Antiviral Potential : A recent study explored the binding affinities of several carbazole derivatives against SARS-CoV-2 proteins, demonstrating that these compounds could serve as potential inhibitors for viral replication .
Properties
Molecular Formula |
C18H11BrClN |
---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
9-(2-bromo-3-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrClN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |
InChI Key |
DHBZGAICEMPSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)Cl)Br |
Origin of Product |
United States |
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